molecular formula C12H19NO B1462556 2-Isopropoxy-N-ethylbenzylamine CAS No. 1095059-59-8

2-Isopropoxy-N-ethylbenzylamine

Cat. No.: B1462556
CAS No.: 1095059-59-8
M. Wt: 193.28 g/mol
InChI Key: RZYMQDNWTTYZLM-UHFFFAOYSA-N
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Description

“2-Isopropoxy-N-ethylbenzylamine” is a chemical compound that has appeared in chemical literature often playing an intermediary role in applications of experimental synthesis and novel organic transformations . It is a versatile chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, including drug synthesis and material science.


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the oxidation of secondary aryl amines, which has been applied towards their functional group transformation to aldehydes . The oxidation of N-benzylmethylamine was used as a model substrate and suggested that the ratio of IBX oxidant to amine should be 2:1 .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H15NO . Its average mass is 165.232 Da and its monoisotopic mass is 165.115356 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are quite interesting. For instance, the IBX oxidation of secondary aryl amines has been applied towards their functional group transformation to aldehydes . This process involves a facile post-process with satisfactory yields .

Mechanism of Action

While the exact mechanism of action for “2-Isopropoxy-N-ethylbenzylamine” is not fully understood, it is known that similar compounds, such as Isopropoxy Benzene Guanidine, have been found to display efficient antibacterial activity against Gram-positive pathogens and Gram-negative pathogens with permeabilized outer membranes .

Safety and Hazards

The safety data sheet for a similar compound, N-Ethylbenzylamine, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is also harmful to aquatic life . These hazards may also apply to “2-Isopropoxy-N-ethylbenzylamine”, but specific safety data for this compound is not available.

Properties

IUPAC Name

N-[(2-propan-2-yloxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-13-9-11-7-5-6-8-12(11)14-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYMQDNWTTYZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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